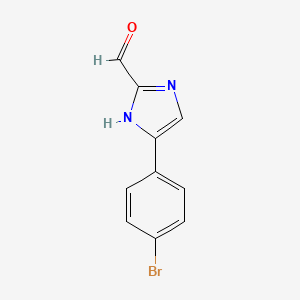

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUWMMSSWZVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound (such as glyoxal) and an aldehyde (such as formaldehyde) in the presence of ammonia or an amine.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with an imidazole derivative in the presence of a palladium catalyst.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the imidazole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

Oxidation: 5-(4-bromophenyl)-1H-imidazole-2-carboxylic acid.

Reduction: 5-(4-bromophenyl)-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. Specifically, 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde has been studied for its potential against various bacterial strains. Its structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics. For instance, compounds with similar imidazole structures have been shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Imidazole derivatives are also explored for their anticancer activities. The presence of the bromophenyl group enhances the compound's ability to modulate signaling pathways involved in cancer cell proliferation and survival. Studies have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form thin films and its stability under various conditions allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research has shown that imidazole-based compounds can enhance charge transport properties, which is crucial for improving device efficiency .

Sensors

Due to its chemical reactivity and the ability to form complexes with metal ions, this compound is being investigated as a potential sensor material. It can be utilized for detecting heavy metals and other pollutants in environmental monitoring applications. The selectivity and sensitivity of such sensors depend on the unique interactions between the imidazole ring and target analytes .

Synthetic Intermediate

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives through reactions such as nucleophilic substitution and condensation reactions. This versatility makes it an essential intermediate for developing new pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The bromophenyl group can enhance the binding affinity of the compound to its molecular targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde and related imidazole derivatives:

Structural and Functional Analysis

- Halogen Substituents : Bromine in the target compound increases molecular weight and polarizability compared to chlorine analogs (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde, MW 220.65) . Bromine’s larger atomic radius may enhance steric effects in reactions or binding interactions.

- Functional Group Diversity : The carbaldehyde group in the target compound contrasts with amines (e.g., ), thiols (e.g., ), or sulfanyl groups (e.g., ), altering reactivity. Carbaldehydes are prone to nucleophilic addition, whereas thiols participate in disulfide bonds.

- Substituent Position : Derivatives with substituents at positions 4 or 5 (e.g., vs. target compound) exhibit distinct electronic and steric profiles, affecting solubility and stability.

Physicochemical Properties

- Solubility: Limited data are available, but the carbaldehyde group in the target compound may reduce aqueous solubility compared to amine or thiol derivatives .

- Stability : Compounds like 1-(4-bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde require refrigeration (2–8°C), suggesting thermal instability common to aldehydes .

Biological Activity

5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₈BrN₂O

- Molecular Weight : 252.10 g/mol

- CAS Number : 944897-97-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as a part of the active site in many proteins.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, affecting cellular signaling pathways.

- Antimicrobial Action : Its structural features suggest potential interactions with bacterial membranes or metabolic pathways.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC 16 µg/mL | |

| Escherichia coli | MIC 32 µg/mL | |

| Helicobacter pylori | Effective against resistant strains |

Research indicates that the compound's imidazole moiety contributes to its antibacterial properties, potentially through disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound, particularly against RNA viruses. For instance, derivatives of imidazole compounds have shown promising results in inhibiting viral replication.

Case Study : A related study reported that imidazole derivatives could inhibit the replication of the Zika virus with an EC50 value in the low micromolar range, indicating a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be enhanced through structural modifications. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Bromine at para position | Enhances lipophilicity and cellular uptake |

| Electron-withdrawing groups | Increases potency against bacterial strains |

| Substituents on the imidazole ring | Alters selectivity towards specific targets |

These modifications suggest that strategic alterations can lead to compounds with improved pharmacological profiles.

Research Findings and Case Studies

- Antibacterial Studies : A series of experiments evaluated the efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity, particularly against methicillin-resistant strains, highlighting its potential as a lead compound in antibiotic development .

- Antiviral Research : In a study focused on viral inhibition, analogs of the compound were tested for their ability to reduce viral titers in infected cell cultures. Results indicated that specific structural modifications led to compounds with reduced cytotoxicity while maintaining effective antiviral properties, suggesting a pathway for developing new antiviral agents .

- Cancer Research : Preliminary investigations into the anticancer properties revealed that derivatives of this compound could inhibit proliferation in various cancer cell lines. The presence of electron-withdrawing groups was correlated with increased cytotoxic effects while preserving lower toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like glyoxal derivatives with substituted amines, followed by functionalization. A key step is the introduction of the 4-bromophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Reaction conditions such as solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd/C) critically affect yield. For instance, Pd-catalyzed cross-coupling requires inert atmospheres to prevent catalyst deactivation . Post-synthetic formylation at the 2-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aldehyde proton at ~9.8 ppm, bromophenyl aromatic signals).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+ for C₁₀H₇BrN₂O).

- X-ray Crystallography : SHELX software refines crystal structures, confirming bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the imidazole and bromophenyl groups .

- FT-IR : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations .

Q. How is the compound’s purity assessed, and what are common impurities?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Common impurities include unreacted precursors (e.g., 4-bromophenylboronic acid) or over-oxidation byproducts. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to explain electrophilic reactivity at the aldehyde group. For example, the electron-withdrawing bromine atom lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular electrostatic potential (MESP) maps highlight reactive sites, aiding in designing derivatives for catalysis or drug discovery .

Q. What strategies resolve contradictions between experimental and computational data?

Discrepancies in bond lengths or reaction pathways are addressed by:

- Multi-conformational Analysis : Testing multiple conformers in DFT to match crystallographic data.

- Solvent Effect Modeling : Using polarizable continuum models (PCM) to account for solvent interactions in simulations.

- Experimental Validation : Repeating syntheses under controlled conditions (e.g., inert atmosphere) to isolate intermediates and validate mechanistic hypotheses .

Q. How does the bromine atom influence cross-coupling reactivity?

The bromine acts as a directing group in Pd-catalyzed reactions (e.g., Heck or Sonogashira coupling). Its strong electron-withdrawing effect stabilizes transition states, facilitating regioselective substitutions. However, competing debromination can occur under harsh conditions (e.g., high Pd loading), requiring careful optimization of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Scaling up imidazole derivatives often faces:

- Racemization : Prevented by low-temperature reactions (<0°C) and chiral auxiliaries.

- Byproduct Formation : Controlled via slow reagent addition and in situ monitoring (e.g., ReactIR).

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) improve turnover numbers .

Methodological Considerations

Q. How to design biological activity assays for this compound?

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculation.

- Enzyme Inhibition : Fluorescence-based assays (e.g., HIV-1 integrase inhibition) using recombinant enzymes .

Q. What advanced characterization techniques probe supramolecular interactions?

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., Br⋯H interactions) in crystals.

- DSC/TGA : Determines thermal stability and phase transitions.

- Single-Crystal XRD : Resolves π-π stacking and halogen bonding networks critical for material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.